4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

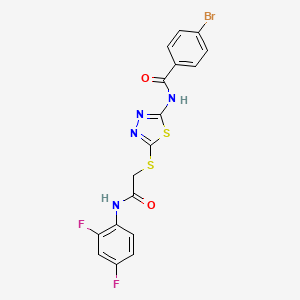

Chemical Structure and Synthesis The compound 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-((2,4-difluorophenyl)amino)-2-oxoethyl group and at position 2 with a para-brominated benzamide moiety. Its synthesis likely involves sequential nucleophilic substitutions and cyclization reactions, analogous to methods described for related thiadiazoles (e.g., coupling of halogenated intermediates with thiol-containing precursors under basic conditions) .

Spectral Characterization

Key spectral data for validation include:

- IR: Absence of ν(S–H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (1247–1255 cm⁻¹), confirming the thione tautomeric form of the thiadiazole ring .

- NMR: Distinct signals for the brominated benzamide (e.g., aromatic protons at δ 7.5–8.0 ppm) and the 2,4-difluorophenyl group (split patterns due to fluorine coupling) .

Eigenschaften

IUPAC Name |

4-bromo-N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrF2N4O2S2/c18-10-3-1-9(2-4-10)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-6-5-11(19)7-12(13)20/h1-7H,8H2,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMQLWIQFQWSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrF2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Difluorophenyl Group: This step involves the reaction of the thiadiazole intermediate with 2,4-difluoroaniline in the presence of coupling agents.

Bromination: The final step involves the bromination of the benzamide moiety using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Key Functional Groups

- Thiadiazole moiety : Known for antimicrobial and anti-inflammatory properties.

- Benzamide structure : Often associated with neuroprotective effects.

- Fluorinated phenyl group : Enhances lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole ring can act against various bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of halogen atoms (like bromine or fluorine) has been linked to increased antibacterial efficacy .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with fluorinated substituents had lower minimum inhibitory concentrations (MIC), indicating higher potency compared to standard antibiotics .

Anticancer Properties

The benzamide portion of the compound suggests potential anticancer activity. Benzamides have been studied for their ability to inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain derivatives of benzamide exhibited significant cytotoxicity. The presence of the thiadiazole ring further enhanced this activity, suggesting a synergistic effect .

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Thiadiazoles are known to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Inflammatory Response Modulation

Research demonstrated that thiadiazole derivatives could downregulate the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

Benzamide derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for further exploration in this area.

Case Study: Neuroprotection in Cellular Models

In cellular models of neurotoxicity induced by glutamate, certain derivatives showed promise in protecting neuronal cells from damage, highlighting their potential therapeutic applications in conditions like Alzheimer's disease .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Pathway Modulation: It may modulate signaling pathways by interacting with key proteins involved in these pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences between the target compound and related derivatives:

Biologische Aktivität

4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Bromine atom at the para position of the benzamide.

- Thiadiazole ring , which is known for its diverse biological properties.

- Difluorophenyl group , which may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:

- Compounds containing the 1,3,4-thiadiazole moiety have shown promising activity against various bacterial strains such as E. coli and S. aureus .

- A study highlighted that certain thiazole derivatives demonstrated comparable efficacy to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myelogenous leukemia) .

- Molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer proliferation, showcasing their potential as therapeutic agents .

Study 1: Anticancer Screening

A study on a series of thiazole derivatives found that one compound exhibited an IC50 value of 7.4 µM against the Bcr-Abl tyrosine kinase in K562 cells. This suggests that modifications in the thiazole structure can lead to enhanced anticancer activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives found that specific compounds inhibited bacterial growth effectively. The presence of halogen substituents (like bromine) was correlated with increased antibacterial activity against Gram-positive bacteria .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target/Cell Line | IC50/Activity |

|---|---|---|---|

| Antimicrobial | Thiazole Derivative | E. coli, S. aureus | Comparable to standard antibiotics |

| Anticancer | Compound from Study 1 | K562 (CML) | IC50 = 7.4 µM |

| Anticancer | Compound from Study 2 | MCF7 (Breast Cancer) | Cytotoxic effects observed |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides with POCl₃ (as in ).

- Step 2 : Functionalization of the thiadiazole with a bromobenzamide group using coupling agents (e.g., 2,4-difluorobenzoyl chloride in pyridine, similar to ).

- Step 3 : Thioether linkage formation via nucleophilic substitution, often using anhydrous acetone and potassium carbonate under reflux (see ).

Q. Key Variables :

- Solvent : Dry acetone or pyridine minimizes side reactions.

- Temperature : Reflux (~80–90°C) ensures complete substitution ().

- Catalysts : Anhydrous K₂CO₃ enhances nucleophilicity of thiol groups ().

Yield Optimization : Purification via recrystallization (ethanol or DMSO/water mixtures) improves purity ().

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Look for peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-S bond in thiadiazole) ().

- ¹H/¹³C NMR :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., ~500–550 Da) ().

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo ().

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to improve bioavailability ().

- Target Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding to enzymes like PFOR () or hMGL ().

Example Workflow :

Compare IC₅₀ values in cell-free vs. cell-based assays.

Validate target engagement via SPR or thermal shift assays.

Q. Q4. What crystallographic insights are available for this compound’s derivatives, and how do intermolecular interactions affect stability?

Methodological Answer:

- Hydrogen Bonding : Centrosymmetric dimers via N-H⋯N bonds (e.g., N1—H1⋯N2 in ) stabilize crystal packing.

- π-π Stacking : Aromatic rings (benzamide and thiadiazole) contribute to lattice energy ().

Data Table :

| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operator |

|---|---|---|---|

| N-H⋯N | 2.89 | 168 | -x+2, -y+1, -z+1 |

| C-H⋯O | 3.12 | 145 | x+1, y, z |

Q. Q5. How can researchers design experiments to analyze the impact of substituents (e.g., bromo, difluorophenyl) on bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with:

- Assay Design :

Q. Q6. What strategies mitigate discrepancies in reported synthetic yields for thiadiazole derivatives?

Methodological Answer:

Q. Q7. How does the thioether linkage influence the compound’s reactivity in biological systems?

Methodological Answer:

- Redox Sensitivity : The C-S bond may undergo oxidation to sulfoxide/sulfone derivatives, altering activity ().

- Protease Resistance : Thioethers resist hydrolysis compared to esters, enhancing metabolic stability ().

Experimental Validation : - Treat the compound with H₂O₂ and analyze products via LC-MS.

- Compare stability in plasma vs. buffer ().

Methodological Challenges

Q. Q8. What are the limitations of current molecular docking models for predicting this compound’s mechanism of action?

Methodological Answer:

- Flexibility of Binding Sites : Static docking (e.g., AutoDock) may miss conformational changes in enzymes like hMGL ().

- Solvent Effects : Implicit solvent models underestimate hydrophobic interactions (e.g., trifluoromethyl groups in ).

Advanced Approaches : - Use molecular dynamics (MD) simulations (e.g., GROMACS) to model induced-fit binding.

- Validate with mutagenesis (e.g., Ala-scanning of PFOR active site) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.